

Application Notes and Protocols for (+)-SHIN1

Treatment of DLBCL Cells

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10818792

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A promising therapeutic strategy involves targeting metabolic vulnerabilities of cancer cells. **(+)-SHIN1** is a potent and specific dual inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. These enzymes are crucial for the conversion of serine to glycine and a one-carbon unit (donated to tetrahydrofolate), which are essential for the de novo synthesis of purines and other vital macromolecules. In DLBCL cells, which exhibit defective glycine import, inhibition of SHMT1/2 by **(+)-SHIN1** leads to a depletion of intracellular glycine and one-carbon units, impairing purine synthesis, reducing nucleotide triphosphate levels, and ultimately inducing apoptosis. This document provides detailed protocols for the in vitro evaluation of **(+)-SHIN1**'s effects on DLBCL cells.

Data Presentation

Table 1: In Vitro Efficacy of (+)-SHIN1 on DLBCL Cell Lines

Cell Line	Subtype	IC50 of (+)-SHIN1 (μM)
SU-DHL-4	GCB	[Data to be determined by user]
SU-DHL-6	GCB	[Data to be determined by user]
OCI-Ly1	GCB	[Data to be determined by user]
DB	GCB	[Data to be determined by user]
U-2932	ABC	[Data to be determined by user]
HBL-1	ABC	[Data to be determined by user]

GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. The IC50 values should be determined experimentally using the protocol provided below. A study on a panel of nearly 300 human cancer cell lines showed that B-cell lymphoma cell lines were particularly sensitive to a precursor of (+)-SHIN1, with a median IC50 of 4 μM.

Table 2: Apoptosis Induction by (+)-SHIN1 in DLBCL Cells

Cell Line	(+)-SHIN1 Conc. (μM)	Treatment Duration (h)	% Apoptotic Cells (Annexin V+)
SU-DHL-4	5	48	[Data to be determined by user]
SU-DHL-4	10	48	[Data to be determined by user]
SU-DHL-6	5	48	[Data to be determined by user]
SU-DHL-6	10	48	[Data to be determined by user]

The percentage of apoptotic cells should be quantified using the Annexin V/7-AAD staining protocol.

Table 3: Effect of (+)-SHIN1 on Apoptosis-Related Protein Expression

Cell Line	Treatment	Cleaved PARP (Fold Change)	Cleaved Caspase-3 (Fold Change)	c-Myc (Fold Change)	p53 (Fold Change)
SU-DHL-4	5 μM (+)-SHIN1, 48h	[Data to be determined by user]	[Data to be determined by user]	[Data to be determined by user]	[Data to be determined by user]
SU-DHL-6	5 μM (+)-SHIN1, 48h	[Data to be determined by user]	[Data to be determined by user]	[Data to be determined by user]	[Data to be determined by user]

Fold change to be determined by densitometric analysis of Western blot bands, normalized to a loading control.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **(+)-SHIN1**.

Materials:

- DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-6)
- RPMI-1640 medium with 10-20% FBS
- **(+)-SHIN1** stock solution (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- Microplate reader

Procedure:

- Seed DLBCL cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of culture medium.
- Prepare serial dilutions of **(+)-SHIN1** in culture medium.
- Add 100 μ L of the **(+)-SHIN1** dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μ L of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for quantifying apoptosis induced by **(+)-SHIN1** using flow cytometry.

Materials:

- DLBCL cells
- **(+)-SHIN1**
- Annexin V-FITC/PE Apoptosis Detection Kit with 7-AAD
- 1X Binding Buffer
- Flow cytometer

Procedure:

- Seed DLBCL cells in 6-well plates at a density of 5×10^5 cells/well and treat with desired concentrations of **(+)-SHIN1** (e.g., 5 μ M and 10 μ M) or vehicle (DMSO) for 48 hours.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC (or PE) and 5 μ L of 7-AAD staining solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

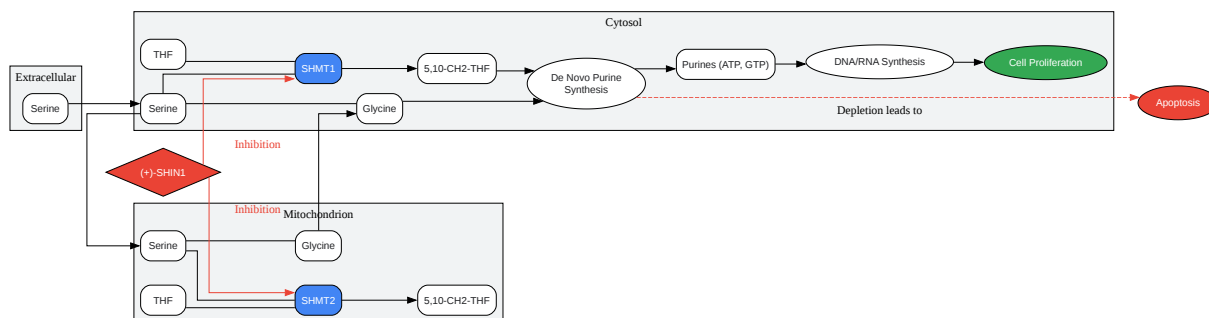
- DLBCL cells
- **(+)-SHIN1**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-c-Myc, anti-p53, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Treat DLBCL cells with **(+)-SHIN1** as described for the apoptosis assay.
- Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
- Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

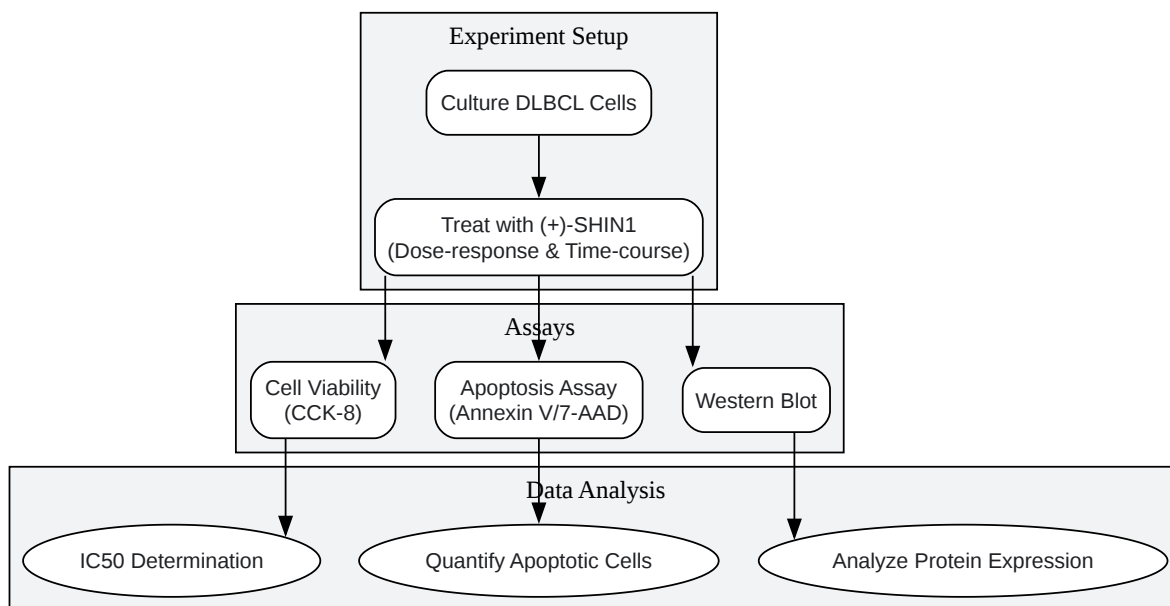
- Wash the membrane again and add ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.[4]

Mandatory Visualization



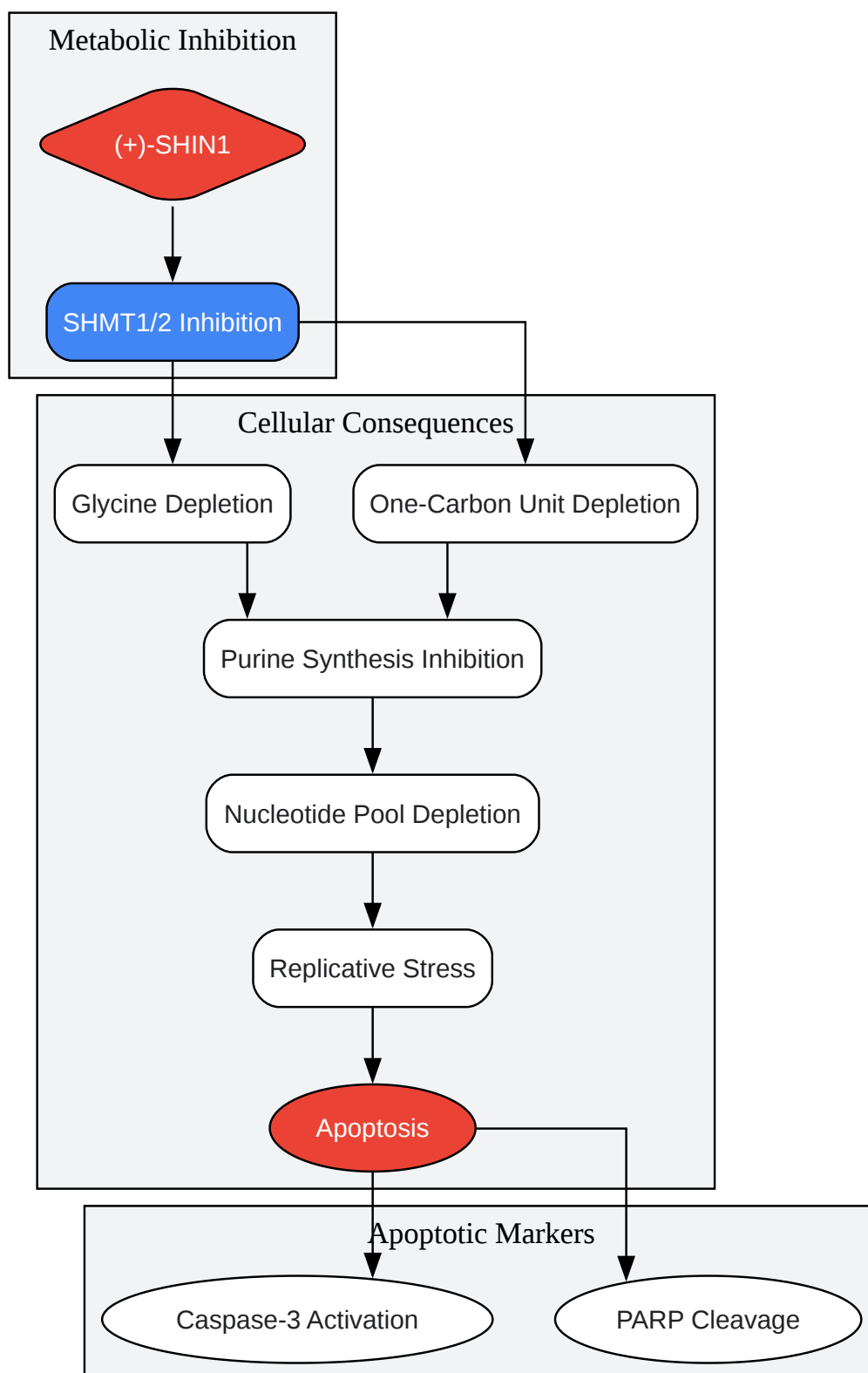
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Caption: Mechanism of **(+)-SHIN1** induced apoptosis in DLBCL cells.



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Caption: General experimental workflow for evaluating **(+)-SHIN1**.



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Caption: Downstream signaling effects of **(+)-SHIN1** treatment.

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References

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